(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
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Overview
Description
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is a chiral amine compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and pathways, including its role in modulating neurotransmitter systems.
Chemical Biology: The compound serves as a tool for probing biological systems and studying the structure-activity relationships of benzopyran derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This can result in various biological effects, such as inhibition of enzyme activity, activation of receptors, or modulation of ion channel conductance.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one: A ketone derivative of the compound.
Uniqueness
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the benzopyran ring system also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R)-1-(3,4-dihydro-2H-chromen-3-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1 |
InChI Key |
NCVZKLQVXVBWEA-HNHGDDPOSA-N |
Isomeric SMILES |
C[C@H](C1CC2=CC=CC=C2OC1)N |
Canonical SMILES |
CC(C1CC2=CC=CC=C2OC1)N |
Origin of Product |
United States |
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